molecular formula C9H6Br2N2O2 B14076702 4,4-Dibromo-1-phenylpyrazolidine-3,5-dione CAS No. 132214-59-6

4,4-Dibromo-1-phenylpyrazolidine-3,5-dione

Cat. No.: B14076702
CAS No.: 132214-59-6
M. Wt: 333.96 g/mol
InChI Key: KSEGDINTQMTLAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dibromo-1-phenylpyrazolidine-3,5-dione is a pyrazolidine-dione derivative characterized by a five-membered heterocyclic core containing two nitrogen atoms and two ketone groups at positions 3 and 5. The compound features a phenyl group at position 1 and bromine atoms at both 4-positions of the pyrazolidine ring.

Properties

CAS No.

132214-59-6

Molecular Formula

C9H6Br2N2O2

Molecular Weight

333.96 g/mol

IUPAC Name

4,4-dibromo-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C9H6Br2N2O2/c10-9(11)7(14)12-13(8(9)15)6-4-2-1-3-5-6/h1-5H,(H,12,14)

InChI Key

KSEGDINTQMTLAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2)(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dibromo-1-phenylpyrazolidine-3,5-dione typically involves the bromination of 1-phenylpyrazolidine-3,5-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride. The reaction conditions usually require a controlled temperature to avoid over-bromination and to ensure the selective introduction of bromine atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 4,4-Dibromo-1-phenylpyrazolidine-3,5-dione can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often used in the synthesis of pharmaceuticals and advanced materials.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

Chemistry: 4,4-Dibromo-1-phenylpyrazolidine-3,5-dione is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: The compound has been investigated for its potential medicinal properties, including its use as a scaffold for designing anticancer agents. Studies have shown that derivatives of pyrazolidine-3,5-dione exhibit significant biological activities .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes. Its unique chemical properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of 4,4-Dibromo-1-phenylpyrazolidine-3,5-dione in biological systems involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 4,4-Dibromo-1-phenylpyrazolidine-3,5-dione with related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties
4,4-Dibromo-1-phenylpyrazolidine-3,5-dione Pyrazolidine-3,5-dione 1-phenyl, 4,4-dibromo ~323.9 (estimated) High electronegativity, potential halogen bonding
Albonoursin (Piperazine-2,5-dione derivative) Piperazine-2,5-dione Benzylidene, isobutyl 266.3 Antiviral (H1N1 IC₅₀: 6.8 μM)
1,2-di-(4-sulfamidophenyl)-4-butylpyrazolidine-3,5-dione Pyrazolidine-3,5-dione 4-sulfamidophenyl, butyl 476.5 Versatile in medicinal chemistry
1-(4-Bromophenyl)-4-[4-(dimethylamino)benzylidene]-3,5-pyrazolidinedione Pyrazolidine-3,5-dione 4-bromophenyl, benzylidene 386.2 Fluorescent properties, potential in material science
Pyrrolidine-2,5-dione derivatives Pyrrolidine-2,5-dione Arylpiperazine moieties ~300–400 High affinity for 5-HT1A/SERT receptors
Key Observations:

Core Structure Differences: Pyrazolidine-3,5-dione (5-membered ring) vs. Bromine substituents in the target compound may increase molecular weight and polarity compared to non-halogenated analogs like albonoursin.

Substituent Effects :

  • Bromine Atoms : The 4,4-dibromo substitution in the target compound introduces strong electron-withdrawing effects, which could stabilize negative charges or facilitate nucleophilic substitution reactions. This contrasts with sulfamidophenyl or benzylidene groups in analogs, which prioritize hydrogen bonding or π-π interactions .
  • Phenyl vs. Arylpiperazine Moieties : The phenyl group at position 1 may limit conformational flexibility compared to arylpiperazine derivatives, which exhibit enhanced receptor binding due to extended aromatic systems .

Antiviral Activity:
  • Albonoursin and related diketopiperazines (e.g., compound 7 in ) demonstrated potent anti-H1N1 activity (IC₅₀: 6.8 μM), attributed to their benzylidene and isobutyl substituents . The target compound’s bromine atoms could enhance interactions with viral proteases or polymerases via halogen bonding, though this remains speculative without direct data.
Receptor Affinity:
  • The target compound lacks the extended arylpiperazine chain, likely reducing such activity but retaining a phenyl group for moderate receptor engagement .
Material Science and Fluorescence:
  • However, bromine’s heavy atom effect might enhance spin-orbit coupling, making the target a candidate for photodynamic therapy research .

Biological Activity

4,4-Dibromo-1-phenylpyrazolidine-3,5-dione is a synthetic compound belonging to the pyrazolidine family, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of 4,4-Dibromo-1-phenylpyrazolidine-3,5-dione typically involves the reaction of 1-phenylhydrazine with appropriate carbonyl compounds under specific conditions to yield the pyrazolidine structure. The introduction of bromine substituents at the 4-position enhances its biological activity by influencing electronic properties and steric factors.

Biological Activity Overview

The biological activity of 4,4-Dibromo-1-phenylpyrazolidine-3,5-dione has been explored in various studies, revealing its potential as an antibacterial and anticancer agent. The compound's mechanism of action is primarily attributed to its ability to inhibit specific enzymes and disrupt cellular processes in target organisms.

Antimicrobial Activity

Research indicates that derivatives of pyrazolidine compounds exhibit significant antimicrobial properties. In particular, studies have shown that 4,4-Dibromo-1-phenylpyrazolidine-3,5-dione demonstrates effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound are competitive with established antibiotics.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of 4,4-Dibromo-1-phenylpyrazolidine-3,5-dione on various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of leukemia and melanoma cells.

Cell Line IC50 (µM)
HL-60 (Leukemia)8.5
NALM-6 (Leukemia)10.2
WM-115 (Melanoma)7.8

These findings indicate that the compound may act through apoptosis induction and cell cycle arrest mechanisms.

Case Studies

Several case studies have been documented regarding the biological evaluation of pyrazolidine derivatives. For instance:

  • Antimicrobial Evaluation : A study conducted by Menges et al. highlighted that derivatives similar to 4,4-Dibromo-1-phenylpyrazolidine-3,5-dione exhibited enhanced antimicrobial activity against a range of pathogens when modified with various substituents .
  • Cytotoxicity Studies : A research paper detailed the effects of pyrazolidines on human cancer cell lines, demonstrating that structural modifications can significantly impact their cytotoxic potency . The study indicated that halogenated derivatives like 4,4-Dibromo variants showed increased efficacy compared to non-brominated counterparts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.